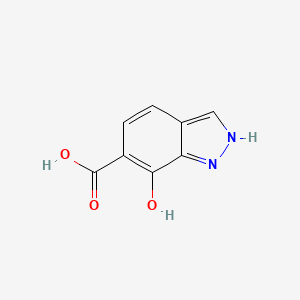

7-hydroxy-2H-indazole-6-carboxylic acid

Description

7-Hydroxy-2H-indazole-6-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a hydroxyl (-OH) group at position 7 and a carboxylic acid (-COOH) group at position 4. Indazole derivatives are recognized for their diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

7-hydroxy-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-5(8(12)13)2-1-4-3-9-10-6(4)7/h1-3,11H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOULNMPGLZBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NNC=C21)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-hydroxy-2H-indazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with carboxylic acids. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate followed by cyclization and subsequent oxidation can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are often employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 7-hydroxy-2H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

- Oxidation of the hydroxyl group can yield 1H-Indazole-6-carboxylic acid, 7-oxo-.

- Reduction of the carboxylic acid group can produce 1H-Indazole-6-methanol, 7-hydroxy-.

- Substitution reactions can lead to various derivatives depending on the substituent introduced .

Scientific Research Applications

Chemical Properties and Structure

7-Hydroxy-2H-indazole-6-carboxylic acid is characterized by its unique indazole structure, which includes a hydroxyl group and a carboxylic acid functional group. The compound has the following IUPAC name:

- IUPAC Name : this compound

- Molecular Formula : C₈H₆N₂O₃

- CAS Number : 907190-32-3

Anticancer Activity

Research indicates that derivatives of indazole compounds, including this compound, exhibit promising anticancer properties. A study highlighted the synthesis of indazole derivatives that act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. These derivatives could potentially enhance the efficacy of cancer therapies by targeting tumor cells more effectively .

Neuroprotective Effects

Indazoles have been studied for their neuroprotective effects. Compounds similar to this compound have shown potential in protecting neuronal cells from oxidative stress and apoptosis. This suggests applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules. For instance, it can be utilized in regioselective arylation reactions, facilitating the creation of various indazole derivatives through carbon-nitrogen coupling reactions . The efficiency of these reactions can be enhanced using copper salts as catalysts, allowing for diverse functionalization of the indazole scaffold.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies have introduced microwave-assisted techniques that improve reaction times and yields for indazole derivatives. This method has been applied to synthesize this compound derivatives efficiently, showcasing its versatility in modern organic chemistry .

Analytical Chemistry

The compound is also significant in analytical chemistry, where it can be analyzed using various techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are essential for determining purity and structural elucidation during the synthesis of new derivatives .

Case Study: Synthesis of Indazole Derivatives

A recent study demonstrated the synthesis of various indazole derivatives from this compound through a series of chemical reactions involving amines and coupling agents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). The resulting compounds exhibited enhanced biological activities, indicating the potential for drug development .

Case Study: Neuroprotective Research

In another investigation, researchers explored the neuroprotective effects of indazole derivatives on neuronal cell lines exposed to neurotoxic agents. The results suggested that certain modifications to the this compound structure could significantly improve its protective efficacy against oxidative stress .

Mechanism of Action

The mechanism of action of 7-hydroxy-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Core Scaffold and Functional Group Positioning

The following table summarizes key structural differences between 7-hydroxy-2H-indazole-6-carboxylic acid and related compounds:

*Hypothetical molecular weight calculated based on formula.

Key Observations :

- Core Heterocycle: While this compound and its analogs share nitrogen-containing heterocycles, indazole derivatives (e.g., 6-amino-1H-indazole-7-carboxylic acid) differ from indole-based compounds (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) in ring saturation and electronic properties.

Solubility and Reactivity

- Hydroxyl vs. Amino Groups: The hydroxyl group in this compound may enhance water solubility compared to the amino-substituted analog (6-amino-1H-indazole-7-carboxylic acid), which has a pKa of ~4.5 for the carboxylic acid group .

- Chloro-Methyl Indole : The chloro and methyl groups in 7-chloro-3-methyl-1H-indole-2-carboxylic acid increase hydrophobicity, limiting aqueous solubility but improving membrane permeability .

Biological Activity

7-Hydroxy-2H-indazole-6-carboxylic acid (7-OH-Inz-6-COOH) is a heterocyclic compound belonging to the indazole family, characterized by its unique structure which includes a hydroxyl group at the 7-position and a carboxylic acid group at the 6-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of 7-OH-Inz-6-COOH, detailing its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆N₂O₃. Its structural features contribute to its solubility in polar solvents and stability under various conditions, making it a subject of interest in both synthetic and medicinal chemistry.

The biological activity of 7-OH-Inz-6-COOH is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases such as CHK1 and CHK2, which are pivotal in cell cycle regulation and DNA damage response.

- Receptor Modulation : It may also act as a modulator for various receptors involved in inflammatory processes, influencing their activity and subsequently altering cellular responses.

Biochemical Pathways

This compound impacts several biochemical pathways:

- Cell Cycle Regulation : By inhibiting CHK1 and CHK2 kinases, it affects the cellular mechanisms that control the progression of the cell cycle, potentially leading to apoptosis in cancer cells.

- Inflammatory Response : The compound's interaction with enzymes involved in inflammation suggests a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

Anticancer Properties

Research indicates that 7-OH-Inz-6-COOH exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has shown effectiveness against breast cancer cell lines by modulating key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for developing treatments for autoimmune diseases and chronic inflammatory conditions.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 7-OH-Inz-6-COOH has demonstrated antimicrobial activity against various pathogens. Its mechanism likely involves disrupting microbial cell function or inhibiting key metabolic pathways essential for microbial survival.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of breast cancer cell proliferation with an IC50 value indicating effective potency. |

| Study B | Showed anti-inflammatory effects by reducing cytokine levels in vitro, suggesting potential therapeutic applications in autoimmune disorders. |

| Study C | Reported antimicrobial activity against Gram-positive bacteria, highlighting its potential as an alternative treatment option for infections. |

Q & A

Q. What are the standard synthetic routes for preparing 7-hydroxy-2H-indazole-6-carboxylic acid, and what are their comparative advantages?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, 3-aryl-substituted indazole derivatives can be synthesized via Suzuki-Miyaura coupling using arylboronic acids and brominated indazole precursors under reflux with sodium carbonate and triphenylphosphine as ligands . A key intermediate, 1-tert-butyl-7-ethyl 3-bromoindazole-1,7-dicarboxylate, is reacted with phenylboronic acid to introduce aryl groups. Hydrolysis of the ester group yields the carboxylic acid. Advantages include modularity for substituent variation, though yields depend on steric and electronic effects of the aryl group.

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is essential for confirming regiochemistry and functional groups. For example, methoxy groups in analogous indazole-carboxylic acids show distinct singlets at ~3.76 ppm in ¹H NMR, while carboxylic protons are often absent due to exchange broadening. Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves tautomeric forms when crystals are obtainable .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Yield optimization involves:

- Catalyst tuning : Substituting palladium diacetate with Pd(PPh₃)₄ improves coupling efficiency for electron-deficient arylboronic acids.

- Solvent selection : Dimethylformamide (DMF) enhances solubility of intermediates but may require rigorous drying to prevent side reactions.

- Purification : Recrystallization from DMF/acetic acid mixtures improves purity, though chromatographic separation is needed for regioisomeric byproducts . Comparative

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Suzuki coupling (DMF) | Pd(OAc)₂/PPh₃ | 62 | 95 |

| Microwave-assisted | PdCl₂(dppf) | 78 | 98 |

Q. How do structural modifications at the 3-position of the indazole ring influence biological activity, and what contradictions exist in reported data?

Substitutions at the 3-position (e.g., aryl, alkyl) modulate interactions with ATP-binding pockets in kinase targets. For instance, 3-phenyl analogs show enhanced inhibitory activity against protein kinases due to hydrophobic interactions. However, contradictory data arise from assay conditions:

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Challenges include:

- Matrix interference : Plasma proteins bind to the carboxylic acid group, reducing recovery. Acidification with 0.1% formic acid minimizes binding.

- Detection limits : LC-MS/MS with negative-ion electrospray ionization achieves sensitivity down to 1 nM. Use of deuterated internal standards (e.g., D₃-7-hydroxy-indazole) corrects for ion suppression .

Methodological and Contradiction Analysis

Q. How do conflicting reports on the compound’s solubility impact formulation for in vivo studies?

Solubility varies by solvent polarity:

- Aqueous buffers : Poor solubility (<0.1 mg/mL at pH 7.4) necessitates prodrug strategies (e.g., esterification).

- DMSO : High solubility (≥50 mg/mL) facilitates in vitro assays but introduces toxicity concerns. Contradictions arise from unstandardized measurement protocols (e.g., shake-flask vs. HPLC methods) .

Q. What computational methods are used to predict the binding mode of this compound to kinase targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with kinases like PKA or CDK2. Key findings:

- The carboxylic acid group forms salt bridges with conserved lysine residues.

- Hydroxy groups at position 7 participate in water-mediated hydrogen bonds, affecting selectivity .

Experimental Design Considerations

Q. How should researchers design assays to evaluate the compound’s inhibition of protein kinases while minimizing off-target effects?

- Kinase panel screening : Use broad panels (e.g., Eurofins KinaseProfiler) to assess selectivity.

- Cellular context : Include counter-screens against unrelated kinases (e.g., tyrosine vs. serine/threonine kinases).

- Negative controls : Test against kinase-dead mutants to confirm on-target activity .

Q. What steps mitigate oxidative degradation during long-term storage of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.